
Sulindac sulfoxide
Overview
Description
A sulfinylindene derivative prodrug whose sulfinyl moiety is converted in vivo to an active NSAID analgesic. Specifically, the prodrug is converted by liver enzymes to a sulfide which is excreted in the bile and then reabsorbed from the intestine. This helps to maintain constant blood levels with reduced gastrointestinal side effects.
Biological Activity
Sulindac sulfoxide is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its potential anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and implications in cancer therapy and neuroprotection.
Chemical Structure and Metabolism
Sulindac is a prodrug that undergoes biotransformation in the body to yield two primary metabolites: sulindac sulfide (active) and sulindac sulfone (inactive). The metabolism involves:
- Reduction : Sulindac is reduced to sulindac sulfide by methionine sulfoxide reductase, which exhibits significant anti-inflammatory activity.
- Oxidation : It can also be oxidized to sulindac sulfone, which lacks pharmacological activity .
The biological activity predominantly resides in the sulfide metabolite, which has been shown to have a more potent effect on various biological pathways compared to the parent compound .
1. Anti-inflammatory Effects
Sulindac exhibits anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain .
2. Anticancer Activity
Recent studies have highlighted the anticancer properties of sulindac and its metabolites:
- Induction of Apoptosis : Sulindac enhances the apoptosis of cancer cells when exposed to oxidative stress, primarily through the generation of reactive oxygen species (ROS) that lead to mitochondrial dysfunction .
- Selective Toxicity : The compound selectively induces cell death in cancer cells while sparing normal cells, suggesting a therapeutic window for its use in cancer treatment .
Colorectal Cancer Prevention
A notable study demonstrated that treatment with sulindac led to a 43% reduction in colorectal adenomas in tumor-bearing mice. When combined with atorvastatin, this reduction was even more pronounced, indicating a potential synergistic effect in cancer prevention strategies .
Neuroprotective Effects
Sulindac has shown promise in models of neurodegenerative diseases. It can cross the blood-brain barrier and has been associated with:
- Reduction of Infarct Size : In ischemic stroke models, sulindac administration reduced brain infarct size significantly when given before or after occlusion surgeries .
- Induction of Neuroprotective Proteins : The drug promotes the expression of proteins such as Hsp27 and Bcl-2, which are crucial for cell survival during stress conditions .
Summary Table of Biological Activities
Scientific Research Applications
Oncological Applications
Colorectal Cancer Prevention and Treatment
Sulindac has been extensively studied for its role in preventing colorectal cancer, particularly in patients with familial adenomatous polyposis (FAP). Clinical trials have demonstrated that sulindac effectively reduces the number and size of adenomatous polyps:
Study | Patients | Dosage | Duration | Results |
---|---|---|---|---|
Labayle et al. (1991) | 10 FAP patients | 300 mg/day | 4 months | Polyps regressed completely in 6 patients |
Nugent et al. (1993) | 24 FAP patients | 400 mg/day | 6 months | Reduced number of polyps by 56% |
Giardiello et al. (1993) | 22 FAP patients | 300 mg/day | 9 months | Significant reduction in polyp size |
The mechanism underlying these effects involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and tumorigenesis. Furthermore, sulindac and its metabolites have been shown to induce apoptosis in cancer cells through various pathways, including the activation of mitochondrial functions and oxidative stress responses .
Neuroprotective Effects
Recent studies have highlighted sulindac's potential as a neuroprotective agent, particularly in conditions like stroke and neurodegenerative diseases:
- Mechanisms of Action : Sulindac exhibits neuroprotective effects by modulating mitochondrial calcium overload, reducing oxidative stress, and promoting the expression of survival proteins such as Bcl-2 and Akt .
- Clinical Relevance : In animal models, sulindac has shown promise in reducing infarct size following ischemic events and may improve outcomes in neurodegenerative conditions like Alzheimer's disease and Parkinson's disease .
Gastrointestinal Applications
Sulindac is also recognized for its therapeutic role in managing gastrointestinal disorders:
- Management of Polyps : In addition to its use in FAP, sulindac has been studied for its effects on other gastrointestinal tumors, including desmoid tumors associated with familial adenomatous polyposis .
- Mechanistic Insights : The drug's ability to inhibit the NF-κB pathway contributes to its anti-inflammatory properties, which are beneficial in treating various gastrointestinal conditions .
Pharmacological Properties
Sulindac is metabolized into active forms, including sulindac sulfide and sulindac sulfone, which exhibit distinct pharmacological activities:
Chemical Reactions Analysis
Major Biotransformation Pathways
Sulindac sulfoxide undergoes two principal reactions in vivo, determining its pharmacological and toxicological profile:
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Reduction : The sulfide metabolite is therapeutically active, inhibiting cyclooxygenase (COX) with 50-fold greater potency than the parent sulfoxide . Stereochemical specificity exists:
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Oxidation : CYP450-mediated oxidation produces the inactive sulfone, predominant in urine (50% of dose) .
Stereochemical Influences on Metabolism
This compound exists as R- and S-epimers, exhibiting divergent metabolic behaviors:
Both epimers protect normal lung cells from oxidative damage while sensitizing cancer cells to apoptosis under oxidative stress .
Synthetic Modifications and Derivatives
Recent studies explore this compound derivatives to enhance bioactivity or stability:
Table 3.1: Key Synthetic Derivatives
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Sulfoximine derivatives exhibit prodrug characteristics, requiring metabolic activation to release the active sulfide .
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Trifluoromethylsulfide analogs maintain COX-1 selectivity but lose potency upon oxidation .
Enterohepatic Circulation and Elimination
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Enterohepatic Recirculation : this compound and sulfone undergo extensive recycling (plasma T₁/₂ = 7.8 hr), while the sulfide metabolite is rapidly cleared (T₁/₂ = 16.4 hr) .
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Excretion :
Pharmacological Implications
Q & A
Basic Research Questions
Q. What is the enzymatic mechanism underlying Sulindac sulfoxide activation into its bioactive sulfide metabolite?
this compound is a prodrug requiring reduction to its sulfide form for pharmacological activity. This reduction is primarily catalyzed by methionine sulfoxide reductase A (MsrA) in human tissues (e.g., liver, intestine), utilizing cytosolic thiol-disulfide exchange systems. Methodologically, researchers use recombinant human MsrA and tissue cytosols supplemented with dithiothreitol (DTT) to quantify reductase activity via high-performance liquid chromatography (HPLC) or mass spectrometry .
Q. How do researchers evaluate Sulindac's antitumor effects in preclinical models?
In vitro studies employ colon cancer cell lines (e.g., HT-29, LIM1215) to assess growth inhibition via MTT assays or trypan blue exclusion. Proteomic analyses of secretome changes (e.g., NF-κB pathway suppression, β-catenin/TCF signaling modulation) are conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS). In vivo models, such as Min/+ mice with familial adenomatous polyposis, measure tumor count reduction and COX-2/PGE2 suppression via immunohistochemistry and ELISA .
Advanced Research Questions
Q. How can contradictory findings on this compound's metabolic pathways (e.g., tissue vs. microbiota activation) be reconciled?
Discrepancies arise from differences in experimental models. To address this:
- Use germ-free mice or antibiotic-treated models to isolate tissue-specific metabolism (e.g., MsrA in liver cytosol).
- Compare enzyme kinetics (Km, Vmax) of human MsrA with microbial sulfoxide reductases using purified enzymes and isotopically labeled substrates.
- Quantify metabolite ratios (sulfide/sulfoxide/sulfone) in plasma via LC-MS to distinguish tissue vs. gut contributions .
Q. What experimental designs optimize the study of Sulindac's dual roles in COX inhibition and autophagy induction?
- Use COX-2-overexpressing cell lines (e.g., HT-29) to measure prostaglandin E2 (PGE2) suppression via ELISA.
- Assess autophagy markers (LC3-II accumulation, p62 degradation) via western blotting or fluorescence microscopy.
- Combine Sulindac with MsrA inhibitors (e.g., methionine sulfoxide) to decouple COX-dependent and -independent effects .
Q. What methodologies elucidate the relative contributions of MsrA vs. aldehyde oxidase (AOX) in Sulindac metabolism?
- Enzyme-specific inhibition: Use MsrA siRNA knockdown or AOX inhibitors (e.g., menadione) in tissue cytosols.
- Kinetic profiling: Compare substrate saturation curves (0–500 µM Sulindac) in the presence of DTT (MsrA cofactor) vs. NADPH (AOX cofactor).
- Catalytic activity assays: Monitor sulfide generation via spectrophotometric detection of thiol intermediates .
Q. Methodological Considerations
Q. How should researchers address variability in Sulindac's enterohepatic cycling during pharmacokinetic studies?
- Administer bile duct-cannulated rodents to quantify biliary excretion of sulfide metabolites.
- Use stable isotope-labeled Sulindac (e.g., deuterated sulfoxide) with LC-MS/MS to track reabsorption kinetics .
Q. What strategies mitigate confounding effects of dimethyl sulfoxide (DMSO) in Sulindac bioactivation studies?
- Avoid DMSO as a solvent due to its competitive inhibition of sulfoxide reductase.
- Use alternative solvents (e.g., polyethylene glycol) and validate metabolite profiles via control experiments .
Q. Data Interpretation Challenges
Q. How to resolve discrepancies in Sulindac's efficacy across cancer cell lines?
- Stratify cell lines by MsrA expression levels (via qPCR or western blot).
- Correlate sulfide metabolite concentrations (measured via LC-MS) with apoptosis markers (e.g., caspase-3 activation) .
Q. Why do some studies report Sulindac sulfone as inactive, while others suggest antitumor effects?
Properties
IUPAC Name |
2-[6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXDPUZXIRXEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32004-68-5, 9000-14-0, 38194-50-2 | |
Record name | 5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32004-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Copals | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Copals | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sulindac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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